![molecular formula C15H20N4O3S B2760469 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 921845-39-8](/img/structure/B2760469.png)
1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide” are not available in the sources I found.Scientific Research Applications
- Benefits : By increasing brain acetylcholine levels, 11c may improve cognitive function and exhibit neuroprotective effects .
- Potential : These neuroprotective effects suggest 11c might slow disease progression and protect neurons .
- Example : Previous research on a related compound demonstrated potent cytotoxic effects against prostate cancer cells .
- Compound 11c : As a dual modulator, 11c targets both enzymes, potentially enhancing therapeutic outcomes .
Alzheimer’s Disease Treatment
Peripheral Side Effect Reduction
Neuroprotective Effects
Antitumor and Cytotoxic Activity
Dual AChE/GSK3β Modulation
Comparative Efficacy
Mechanism of Action
Target of Action
The compound 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
properties
IUPAC Name |
1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c16-13(21)9-3-5-19(6-4-9)12(20)7-11-8-23-15(17-11)18-14(22)10-1-2-10/h8-10H,1-7H2,(H2,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIUJYMNFWFLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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